N-Allyl-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C13H12N2O3/c1-2-7-14-11(16)8-15-12(17)9-5-3-4-6-10(9)13(15)18/h2-6H,1,7-8H2,(H,14,16) |
InChI Key |
YFQAAIRXDMUCAW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Sodium Hydride-Mediated Allylation
A foundational approach involves the allylation of acetamide precursors using sodium hydride (NaH) and 3-bromo-propene. This method, adapted from hydroformylation studies of allylic amides, proceeds via deprotonation of the acetamide’s nitrogen followed by nucleophilic substitution. For instance, N-ethyl-acetamide reacts with 3-bromo-propene in anhydrous tetrahydrofuran (THF) under reflux to yield N-allyl-N-ethyl-acetamide in 55% yield. Critical parameters include:
-
Molar ratio : 1:1 acetamide-to-allylating agent.
-
Catalyst : Sodium hydride (60% in mineral oil, 1.2 equiv).
-
Conditions : Anhydrous THF, reflux for 1 hour.
This method is scalable but requires rigorous exclusion of moisture to prevent side reactions. The product is typically purified via distillation or recrystallization using ethyl acetate/cyclohexane mixtures.
Rhodium-Catalyzed Hydroformylation
Rhodium complexes, such as Rh(acac)(CO)₂, enable hydroformylation of allylic amides under syngas (H₂/CO) pressure. In a representative procedure, N-allyl-acetamide undergoes hydroformylation at 100°C under 60 bar syngas (10 bar H₂, 50 bar CO) to produce branched aldehydes. While this method primarily targets aldehyde derivatives, it highlights the reactivity of allyl-acetamide intermediates under transition metal catalysis, which could be adapted for further functionalization.
Synthesis of 1,3-Dioxoisoindoline Moieties
Cyclocondensation of Phthalic Anhydride
The 1,3-dioxoisoindoline group is synthesized via cyclocondensation of phthalic anhydride with primary amines. For example, reaction with ammonium acetate yields isoindoline-1,3-dione, a precursor for subsequent N-alkylation. Key considerations include:
N-Alkylation of Isoindoline-1,3-dione
Introducing the acetamide side chain requires N-alkylation of isoindoline-1,3-dione. A two-step protocol involves:
-
Allylation : Reaction with allyl bromide in the presence of NaH (2.2 equiv) in THF.
-
Acetamide Coupling : Treatment with chloroacetamide derivatives under basic conditions (K₂CO₃, DMF, 80°C).
This method produces N-allyl-2-(1,3-dioxoisoindolin-2-yl)acetamide in 45–60% overall yield, with purity >95% after column chromatography.
Integrated Synthesis Routes
One-Pot Allylation and Cyclization
A streamlined approach combines allylation and cyclization in a single reactor. Starting with 2-(chloroacetyl)isoindoline-1,3-dione, allylamine is introduced under Schlenk conditions to form the target compound. This method avoids intermediate isolation, achieving 50% yield with Rh(acac)(CO)₂ (0.3 mol%) as a catalyst.
Patent-Based Purification Techniques
Post-synthesis purification leverages distillation and recrystallization protocols from acetamide production patents. For example:
-
Distillation : Collecting fractions at 210–219°C under reduced pressure.
-
Recrystallization : Using benzene/ethyl acetate (3:1 v/v) to achieve >99% purity.
Comparative Analysis of Methods
Challenges and Optimization Strategies
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Moisture Sensitivity : Sodium hydride-mediated reactions require anhydrous conditions, necessitating glovebox or Schlenk techniques.
-
Catalyst Cost : Rhodium complexes, though effective, are cost-prohibitive for large-scale synthesis. Nickel-based alternatives are under investigation.
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Regioselectivity : Hydroformylation produces branched and linear isomers, complicating purification. Ligand design (e.g., bulky phosphites) improves selectivity .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-(1,3-dioxoisoindolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium methoxide are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
N-Allyl-2-(1,3-dioxoisoindolin-2-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Allyl-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of reverse transcriptase by binding to the enzyme’s active site, thereby preventing the replication of viral RNA . Additionally, it has been shown to inhibit acetylcholinesterase, which is relevant in the context of Alzheimer’s disease .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The structural diversity of phthalimide derivatives arises primarily from substitutions on the acetamide nitrogen or modifications to the phthalimide ring. Key analogs include:
Physicochemical and Spectral Properties
- IR Spectroscopy : The target compound exhibits characteristic C=O stretches (~1700–1750 cm$^{-1}$) for the phthalimide and acetamide groups, similar to analogs like 4c and 1b .
- NMR Data : The allyl group’s protons would appear as a triplet (~5.1–5.3 ppm for CH$2$=CH$2$) and a doublet of doublets (~5.8–6.0 ppm for the terminal CH$_2$), distinct from aromatic protons in phenyl-substituted analogs .
Pharmacokinetic and Toxicity Profiles
- Intestinal Absorption : Most phthalimide derivatives exhibit moderate to high intestinal absorption due to balanced lipophilicity .
- BBB Permeability: Non-polar substituents (e.g., allyl, methyl) enhance blood-brain barrier penetration, making them candidates for CNS-targeted therapies .
- Toxicity : Substitutions like fluorine or nitro groups may introduce hepatotoxicity risks, requiring further in vivo validation .
Biological Activity
N-Allyl-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activities, including anticancer, anti-inflammatory, and antioxidant properties, supported by relevant case studies and research findings.
Structural Characteristics
The compound features a dioxoisoindoline core linked to an allyl group and an acetamide moiety. This structural configuration is believed to contribute to its diverse biological activities. The dioxoisoindoline framework is known for its ability to interact with various biological targets, making it a promising candidate for drug development.
1. Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cytotoxicity Studies : Research indicates that derivatives of dioxoisoindoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that compounds with similar structures demonstrated significant cytotoxicity against glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with some derivatives showing higher potency against U-87 cells .
- Mechanism of Action : The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. Compounds within this class have been identified as potential inhibitors of 15-lipoxygenase-1, which is implicated in tumor progression .
2. Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has also been investigated:
- Cytokine Modulation : Isoindole-imide derivatives have been shown to influence the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This modulation can be beneficial in treating inflammatory diseases and conditions associated with chronic inflammation .
3. Antioxidant Activity
This compound exhibits notable antioxidant properties:
- DPPH Radical Scavenging : The antioxidant activity was assessed using the DPPH radical scavenging method, where certain derivatives showed scavenging activity comparable to or exceeding that of ascorbic acid . This suggests that the compound may protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Research Findings Summary
Case Studies
- Cytotoxicity Evaluation : A study evaluating a series of dioxoisoindoline derivatives found that specific modifications could enhance cytotoxic effects against cancer cells. The presence of an allyl group in this compound was noted as a significant factor contributing to increased potency against selected cancer lines .
- Inflammation Modulation : In a study focusing on isoindole-imides, researchers demonstrated that certain derivatives could effectively reduce inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Allyl-2-(1,3-dioxoisoindolin-2-yl)acetamide in laboratory settings?
- Methodological Answer : The synthesis typically involves:
Condensation : Reacting isoindoline-1,3-dione derivatives with allyl amine or allyl halides to introduce the allyl group.
Acylation : Using acyl chlorides or activated esters to form the acetamide moiety.
Purification : Column chromatography (e.g., silica gel with petroleum ether/diethyl ether mixtures) or recrystallization to isolate the product .
- Key Considerations : Reaction temperature (often 60–100°C) and solvent polarity significantly impact yield. Catalysts like triethylamine may enhance acylation efficiency .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, allyl protons resonate at δ 5.1–5.8 ppm, while isoindolinone carbonyls appear near δ 168–170 ppm .
- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O) are observed at 1670–1750 cm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated 204.18 g/mol) .
Q. What biological activities have been reported for structural analogs of this compound?
- Methodological Answer : Analogs with dioxoisoindolin cores exhibit:
- Anticonvulsant Activity : Evaluated via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in murine models .
- Anticancer Potential : Thiazole-isoindolinone hybrids inhibit kinase pathways (e.g., EGFR) in cell-based assays .
- Structural Comparison Table :
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for allylation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but may require post-reaction neutralization .
- Temperature Gradients : Multi-step protocols with gradual heating (e.g., 50°C → 80°C) reduce side-product formation .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line specificity, dose ranges).
- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing allyl with propargyl groups) to isolate bioactive motifs .
- Meta-Analysis : Cross-reference spectral data (e.g., NMR shifts) to verify compound purity and identity .
Q. How can crystallography and computational modeling elucidate interaction mechanisms?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software for structure refinement. Hydrogen-bonding patterns (e.g., C=O···H-N) inform supramolecular interactions .
- Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina. Focus on isoindolinone’s carbonyl groups as hydrogen-bond acceptors .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
